molecular formula C20H26N2O4S2 B2646901 N-(2,6-dimethyl-3-pyrrolidin-1-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide CAS No. 510737-68-5

N-(2,6-dimethyl-3-pyrrolidin-1-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide

Cat. No. B2646901
CAS RN: 510737-68-5
M. Wt: 422.56
InChI Key: JVURSAMIHTVQNU-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-3-pyrrolidin-1-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide, also known as DPP-4 inhibitor, is a type of drug that is used for the treatment of type 2 diabetes. This drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is responsible for the degradation of incretin hormones. Incretin hormones are responsible for the regulation of glucose metabolism in the body. By inhibiting the activity of DPP-4, DPP-4 inhibitors increase the levels of incretin hormones in the body, which leads to a decrease in blood glucose levels.

Scientific Research Applications

Synthesis and Catalytic Applications

Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety : A study highlighted the efficiency of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst in synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. This research demonstrates the potential of using sulfonamide derivatives in the synthesis of complex heterocyclic compounds, showcasing their utility in chemical synthesis and drug discovery (Khashi et al., 2014).

Biological Screening

Synthesis and Biological Screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives : This research involved the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds were evaluated for their biological potential, indicating the role of sulfonamide derivatives in developing new bioactive molecules with potential applications in treating bacterial infections and exploring enzyme inhibition properties (Aziz‐ur‐Rehman et al., 2014).

Structural and Electronic Studies

Hydrogen-bond effect, Spectroscopic and Molecular Structure Investigation of Sulfamethazine Schiff-base : A comprehensive study was conducted on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), focusing on its molecular structure, vibrational frequencies, and electronic structures. Such studies are crucial for understanding the interaction mechanisms of sulfonamide derivatives, which can be applied in designing molecules with desired properties for various scientific and industrial applications (Mansour & Ghani, 2013).

Anticancer Activity

Design, Synthesis and Molecular Docking of Novel N,N-dimethylbenzenesulfonamide Derivatives as Potential Antiproliferative Agents : Novel compounds bearing the N,N-dimethylbenzenesulfonamide moiety were synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research underscores the potential of sulfonamide derivatives in cancer therapy, offering insights into the design and development of new anticancer agents (Bashandy et al., 2014).

properties

IUPAC Name

N-(2,6-dimethyl-3-pyrrolidin-1-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-15-7-10-18(11-8-15)27(23,24)21(4)20-16(2)9-12-19(17(20)3)28(25,26)22-13-5-6-14-22/h7-12H,5-6,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVURSAMIHTVQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethyl-3-pyrrolidin-1-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide

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